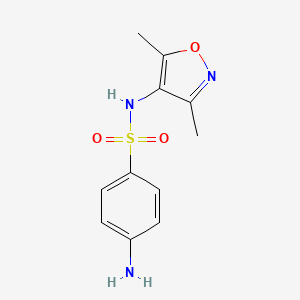
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide antibacterial compound. It is known for its effectiveness against a wide range of Gram-negative and Gram-positive organisms . This compound is often used in the treatment of urinary tract infections, bacillary dysentery, chronic cholecystitis, and other bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide involves the reaction of 4-amino-benzenesulfonamide with 3,5-dimethyl-1,2-oxazole. The reaction typically occurs under controlled conditions with specific reagents to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antibacterial properties and its effects on various biological systems.
Medicine: It is used in the development of antibacterial drugs and treatments for bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The compound targets specific enzymes involved in bacterial DNA synthesis, thereby preventing bacterial replication and growth . This action disrupts the metabolic processes of the bacteria, leading to their eventual death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfisoxazole: Another sulfonamide antibacterial with similar properties and uses.
Sulfamethoxazole: A related compound with a broader spectrum of antibacterial activity.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
Uniqueness
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide is unique due to its specific molecular structure, which provides a distinct antibacterial profile. Its effectiveness against a wide range of bacteria and its specific mechanism of action make it a valuable compound in medical and scientific research .
Eigenschaften
CAS-Nummer |
64682-95-7 |
|---|---|
Molekularformel |
C11H13N3O3S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
4-amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-11(8(2)17-13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3 |
InChI-Schlüssel |
BTWNKPNDKBRQRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


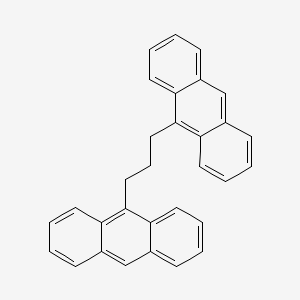
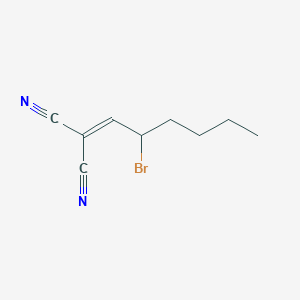
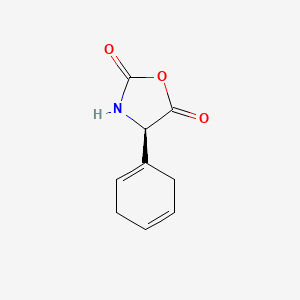

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
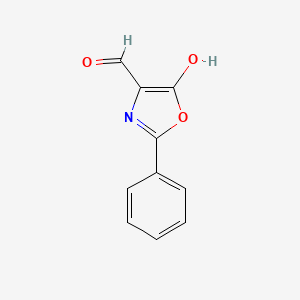
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
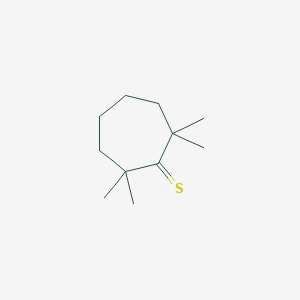
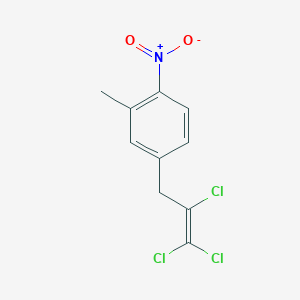
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)

